Pgd2-IN-1

Description

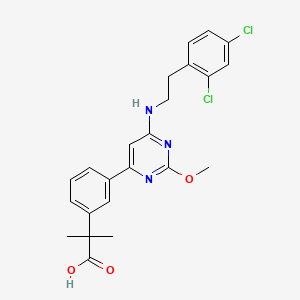

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[6-[2-(2,4-dichlorophenyl)ethylamino]-2-methoxypyrimidin-4-yl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N3O3/c1-23(2,21(29)30)16-6-4-5-15(11-16)19-13-20(28-22(27-19)31-3)26-10-9-14-7-8-17(24)12-18(14)25/h4-8,11-13H,9-10H2,1-3H3,(H,29,30)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKKCRCBBAXLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C2=CC(=NC(=N2)OC)NCCC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885066-67-1 | |

| Record name | MDK-66671 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885066671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDK-66671 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXZ83H2X06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pgd2-IN-1: An In-Depth Technical Guide to its Mechanism of Action in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) D2 (PGD2) is a lipid mediator with a complex and often paradoxical role in the inflammatory response. Its effects are primarily mediated through two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, or DP2). While DP2 activation is predominantly associated with pro-inflammatory responses, DP1 signaling is largely characterized by anti-inflammatory and pro-resolving functions. Pgd2-IN-1 is a potent and selective antagonist of the DP1 receptor, exhibiting a half-maximal inhibitory concentration (IC50) of 0.3 nM[1][2][3]. By blocking the engagement of PGD2 with the DP1 receptor, this compound effectively inhibits the anti-inflammatory arm of PGD2 signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound in inflammation, detailing the underlying signaling pathways, experimental evidence, and relevant research methodologies. Understanding the intricate role of this compound is critical for researchers investigating inflammatory diseases and for professionals involved in the development of novel therapeutics targeting the PGD2 signaling axis.

The Dichotomous Role of Prostaglandin D2 in Inflammation

Prostaglandin D2 (PGD2) is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and subsequent action of PGD synthases[4][5]. It is a key mediator in various physiological and pathological processes, including sleep regulation, allergic responses, and inflammation. The inflammatory effects of PGD2 are context-dependent and are dictated by the differential expression and activation of its two primary receptors, DP1 and DP2, on various immune and non-immune cells.

-

DP1 Receptor: Signaling through the DP1 receptor is generally associated with anti-inflammatory and vasodilatory effects. Activation of DP1 by PGD2 leads to the stimulation of a Gs alpha subunit, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway has been shown to inhibit the recruitment and activation of several immune cells, including neutrophils and dendritic cells, and to suppress the production of certain pro-inflammatory cytokines.

-

DP2 (CRTH2) Receptor: In contrast, the DP2 receptor is coupled to a Gi alpha subunit, and its activation leads to a decrease in intracellular cAMP, an increase in intracellular calcium, and the activation of pro-inflammatory signaling cascades. DP2 is predominantly expressed on Th2 cells, eosinophils, and basophils, and its activation is linked to chemotaxis, degranulation, and the release of pro-inflammatory mediators, thereby driving allergic and eosinophilic inflammation.

Given this dual functionality, the overall impact of PGD2 in an inflammatory setting is a balance between the pro-inflammatory signals transduced through DP2 and the anti-inflammatory signals mediated by DP1.

This compound: A Selective DP1 Receptor Antagonist

This compound is a small molecule inhibitor that acts as a potent and selective antagonist of the DP1 receptor, with a reported IC50 of 0.3 nM. Its high affinity and selectivity make it a valuable pharmacological tool for dissecting the specific roles of the DP1 receptor in various biological processes, particularly in inflammation. By competitively binding to the DP1 receptor, this compound prevents the downstream signaling cascade initiated by PGD2, thereby blocking its anti-inflammatory effects.

Mechanism of Action of this compound in Inflammation

The primary mechanism of action of this compound in inflammation is the inhibition of the anti-inflammatory and pro-resolving effects mediated by the PGD2-DP1 signaling axis. This can lead to an exacerbation of inflammatory responses in certain contexts where DP1 signaling plays a crucial homeostatic or regulatory role.

Signaling Pathways

The interaction of PGD2 with the DP1 receptor and the subsequent antagonism by this compound can be visualized through the following signaling pathway:

As depicted, this compound competitively inhibits the binding of PGD2 to the DP1 receptor, thereby preventing the Gs-mediated activation of adenylyl cyclase and the subsequent rise in intracellular cAMP. This abrogation of the DP1 signaling cascade negates the anti-inflammatory cellular responses typically initiated by PGD2 through this receptor.

Effects on Immune Cell Function and Inflammatory Mediators

By blocking DP1 receptor signaling, this compound can modulate the activity of various immune cells and the production of inflammatory mediators.

-

Neutrophil and Dendritic Cell Recruitment: DP1 activation has been shown to inhibit the migration of neutrophils and dendritic cells. Therefore, in the presence of this compound, this inhibitory effect is lifted, potentially leading to increased infiltration of these cells into inflammatory sites.

-

Macrophage Polarization: PGD2 has been implicated in the polarization of macrophages towards an anti-inflammatory M2 phenotype. By antagonizing the DP1 receptor, this compound may shift the balance towards a more pro-inflammatory M1 macrophage phenotype.

-

Cytokine Production: The effect of DP1 signaling on cytokine production is complex and cell-type specific. In a murine model of collagen-induced arthritis, treatment with a DP1 antagonist, MK0524, resulted in increased local levels of the pro-inflammatory cytokines IL-1β and CXCL-1, and the pro-inflammatory mediator PGE2, while decreasing the levels of the anti-inflammatory cytokine IL-10. This suggests that this compound could similarly promote a pro-inflammatory cytokine microenvironment in certain inflammatory conditions.

Quantitative Data

The following table summarizes the key quantitative data related to the activity of this compound and the effects of DP1 antagonism in inflammatory models.

| Parameter | Molecule | Value | Species/System | Reference |

| IC50 | This compound | 0.3 nM | Human DP1 Receptor | |

| Ki | BW A868C | ~1.7 nM | Human DP1 Receptor | |

| Arthritis Incidence | MK0524 (DP1 antagonist) | Increased | Murine Collagen-Induced Arthritis | |

| Arthritis Severity | MK0524 (DP1 antagonist) | Increased | Murine Collagen-Induced Arthritis | |

| IL-1β Levels | MK0524 (DP1 antagonist) | Increased | Murine Collagen-Induced Arthritis (Joint) | |

| CXCL-1 Levels | MK0524 (DP1 antagonist) | Increased | Murine Collagen-Induced Arthritis (Joint) | |

| PGE2 Levels | MK0524 (DP1 antagonist) | Increased | Murine Collagen-Induced Arthritis (Joint) | |

| IL-10 Levels | MK0524 (DP1 antagonist) | Reduced | Murine Collagen-Induced Arthritis (Joint) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

cAMP Accumulation Assay

This assay is used to determine the effect of this compound on DP1 receptor activation by measuring the intracellular accumulation of cAMP.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human DP1 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating: Seed the cells into 96-well plates at a density of 50,000 cells per well and incubate overnight.

-

Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Compound Preparation: Prepare serial dilutions of this compound and a known DP1 agonist (e.g., BW245C) in the assay buffer.

-

Pre-incubation with Antagonist: Remove the culture medium and wash the cells with assay buffer. Add the this compound dilutions to the wells and incubate for 30 minutes at 37°C.

-

Stimulation with Agonist: Add the DP1 agonist to the wells at a final concentration corresponding to its EC80 and incubate for 15 minutes at 37°C. Include a positive control (agonist only) and a negative control (vehicle only).

-

Cell Lysis and cAMP Measurement: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaLISA).

-

Data Analysis: Measure the cAMP levels according to the manufacturer's instructions. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Neutrophil Chemotaxis Assay

This assay evaluates the effect of this compound on the migration of neutrophils towards a chemoattractant.

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Chemotaxis Chamber Setup: Use a Boyden chamber or a transwell insert system with a polycarbonate membrane (e.g., 3 µm pore size).

-

Chemoattractant and Compound Preparation: Prepare a solution of a known neutrophil chemoattractant (e.g., IL-8 or fMLP) in assay medium (e.g., RPMI with 0.5% BSA). Prepare various concentrations of this compound.

-

Assay Procedure:

-

Add the chemoattractant solution to the lower chamber of the chemotaxis apparatus.

-

Pre-incubate the isolated neutrophils with this compound or vehicle for 30 minutes at 37°C.

-

Add the pre-incubated neutrophil suspension to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

Quantification of Migration:

-

Remove the transwell inserts and wipe the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis: Express the results as the percentage of migrated cells relative to the vehicle control.

Transendothelial Electrical Resistance (TEER) Assay

This assay measures the integrity of an endothelial cell monolayer, which can be influenced by inflammatory mediators and their antagonists.

Protocol:

-

Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) on porous transwell inserts until a confluent monolayer is formed.

-

TEER Measurement:

-

Use a voltohmmeter with a "chopstick" electrode pair.

-

Equilibrate the plates to room temperature before measurement.

-

Measure the resistance of a blank insert with media alone to determine the background resistance.

-

Measure the resistance of the inserts with the endothelial monolayer.

-

-

Treatment:

-

Treat the endothelial monolayers with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of PGD2 and varying concentrations of this compound.

-

-

Time-course Measurement: Measure the TEER at various time points after treatment to assess the dynamic changes in barrier function.

-

Data Analysis:

-

Subtract the background resistance from the measured resistance of the cell monolayers.

-

Multiply the resistance value by the surface area of the transwell insert to obtain the TEER in Ω·cm².

-

Plot the TEER values over time for each treatment condition.

-

Experimental and Logical Workflows

The investigation of this compound's mechanism of action typically follows a structured workflow, from initial target validation to in vivo efficacy studies.

Conclusion

This compound is a powerful research tool for elucidating the nuanced role of the PGD2-DP1 signaling axis in inflammation. Its high potency and selectivity allow for the precise interrogation of DP1-mediated pathways. The primary mechanism of action of this compound in inflammation involves the blockade of the anti-inflammatory and pro-resolving effects of PGD2. This can lead to an amplification of inflammatory responses, particularly in settings where DP1 signaling is a key regulatory checkpoint. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working to understand and therapeutically target the complex network of prostaglandin signaling in inflammatory diseases. Further investigation into the effects of this compound in various in vivo models of inflammation will be crucial for a complete understanding of its therapeutic potential and limitations.

References

The Role of Pgd2-IN-1 in Allergic Asthma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic asthma is a chronic inflammatory disease of the airways, characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils. Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator, primarily released from activated mast cells upon allergen exposure, and plays a significant role in the pathophysiology of asthma.[1][2] PGD2 exerts its complex effects through two main G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3] These receptors often mediate opposing effects, making the PGD2 pathway a nuanced and compelling target for therapeutic intervention. This technical guide explores the role of Pgd2-IN-1, a potent and selective DP1 receptor antagonist, in the context of allergic asthma research. While preclinical data for this compound in asthma models are not yet widely published, this document will detail the underlying signaling pathways, provide representative data from other DP1 antagonists, and outline key experimental protocols for evaluating such compounds.

The Prostaglandin D2 Signaling Pathway in Allergic Asthma

Upon allergen challenge in a sensitized individual, mast cells degranulate and release a plethora of inflammatory mediators, with PGD2 being the most abundant cyclooxygenase metabolite.[1] PGD2 then acts on surrounding cells, including immune cells and structural cells of the airways, through its two receptors, DP1 and CRTH2.

-

The DP1 Receptor: The DP1 receptor is coupled to a Gs-type G protein. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The downstream effects of DP1 signaling are complex and can be context-dependent. In the context of allergic asthma, studies in DP1 receptor-deficient mouse models have shown a significant decrease in the asthmatic response, suggesting a pro-inflammatory role. DP1 activation can lead to vasodilation and may be involved in the recruitment of inflammatory cells.

-

The CRTH2 (DP2) Receptor: In contrast, the CRTH2 receptor is coupled to a Gi-type G protein, and its activation leads to a decrease in cAMP and an increase in intracellular calcium. CRTH2 is preferentially expressed on key cells of the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 is strongly pro-inflammatory, mediating chemotaxis, activation, and cytokine release from these cells, thereby amplifying the allergic inflammatory cascade.

The dual and sometimes opposing roles of these two receptors highlight the complexity of PGD2 signaling in asthma.

Figure 1. PGD2 Signaling in Allergic Asthma.

This compound: A Potent DP1 Receptor Antagonist

This compound is a small molecule inhibitor identified as a potent and selective antagonist of the PGD2 receptor, DP1. Its primary role in research is to enable the specific interrogation of the DP1 signaling pathway.

| Compound Name | Synonyms | Target | IC50 | CAS Number |

| This compound | PGD2 Inhibitor 1 | DP1 Receptor | 0.3 nM | 885066-67-1 |

Table 1: Biochemical Profile of this compound.

By selectively blocking the DP1 receptor, this compound allows researchers to dissect the specific contributions of this receptor to the overall inflammatory response in allergic asthma, independent of the CRTH2 receptor. While comprehensive in vivo studies on this compound in asthma models are not extensively documented in publicly available literature, its high potency makes it a valuable tool for such investigations.

Role of DP1 Receptor Antagonism in Allergic Asthma Models

Studies using other selective DP1 receptor antagonists or DP1-deficient mice have provided insights into the potential therapeutic effects of blocking this pathway. The data consistently point towards a reduction in key features of allergic asthma. Below is a summary of representative quantitative data from preclinical studies involving DP1 antagonism.

| Parameter | Animal Model | Treatment | Effect | Reference |

| Airway Eosinophils (cells/mL in BALF) | Ovalbumin-sensitized mice | DP1-deficient mice | ~50-60% reduction vs. Wild Type | |

| Airway Hyperresponsiveness (Penh value) | Ovalbumin-sensitized mice | DP1-deficient mice | Significant reduction in response to methacholine (B1211447) | |

| IL-4 in BALF (pg/mL) | Ovalbumin-sensitized mice | DP1-deficient mice | ~40-50% reduction vs. Wild Type | |

| IL-5 in BALF (pg/mL) | Ovalbumin-sensitized mice | DP1-deficient mice | ~50-60% reduction vs. Wild Type | |

| Mucus Production (PAS staining score) | Ovalbumin-sensitized mice | DP1-deficient mice | Significant reduction in goblet cell hyperplasia |

Table 2: Representative Data on the Effects of DP1 Receptor Blockade in Preclinical Asthma Models.

These findings suggest that a potent DP1 antagonist like this compound would be expected to produce similar attenuating effects on airway inflammation and hyperresponsiveness in relevant animal models.

Experimental Protocols for Evaluating DP1 Antagonists

To assess the efficacy of a DP1 antagonist such as this compound in allergic asthma, a well-established animal model, typically using mice, is employed. The ovalbumin (OVA)-induced allergic asthma model is a standard and widely used protocol.

Figure 2. Experimental Workflow for Evaluating this compound.

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model mimics the key features of human allergic asthma, including eosinophilic airway inflammation and AHR.

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (B78521) gel (Alum) adjuvant (InvivoGen)

-

This compound

-

Vehicle for this compound (e.g., DMSO/Saline)

-

Sterile phosphate-buffered saline (PBS)

Protocol:

-

Sensitization: On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

Treatment Groups: Divide mice into at least three groups: a) Control (PBS sensitized and challenged), b) Vehicle (OVA sensitized/challenged, treated with vehicle), and c) this compound (OVA sensitized/challenged, treated with this compound at a predetermined dose).

-

Airway Challenge: On days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes in a whole-body inhalation chamber.

-

Dosing: Administer this compound or vehicle (e.g., via i.p. injection or oral gavage) approximately 1 hour prior to each OVA challenge.

-

Analysis: 24 hours after the final OVA challenge, proceed with endpoint analyses.

Measurement of Airway Hyperresponsiveness (AHR)

AHR to a bronchoconstrictor like methacholine is a hallmark of asthma.

Materials:

-

Whole-body plethysmograph (e.g., Buxco)

-

Methacholine chloride solution in PBS (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)

-

Nebulizer

Protocol:

-

Place a conscious, unrestrained mouse in the main chamber of the plethysmograph and allow it to acclimatize for 10-15 minutes.

-

Record baseline readings for 3 minutes.

-

Nebulize increasing concentrations of methacholine into the chamber for 3 minutes for each concentration.

-

Record respiratory parameters for 3-5 minutes following each nebulization.

-

The primary readout is the enhanced pause (Penh), a calculated value that correlates with airway resistance. Plot Penh values against methacholine concentration.

Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.

Materials:

-

Tracheal cannula

-

1 mL syringe

-

Ice-cold PBS

-

Hemocytometer or automated cell counter

-

Cytospin centrifuge and slides

-

Diff-Quik stain

Protocol:

-

Following AHR measurement, euthanize the mouse and expose the trachea.

-

Insert a cannula into the trachea and secure it.

-

Instill 1 mL of ice-cold PBS via the cannula and then gently aspirate. Repeat this process three times with the same fluid.

-

Pool the recovered BALF and keep it on ice.

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet and determine the total cell count.

-

Prepare cytospin slides, stain with Diff-Quik, and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.

-

The supernatant can be stored at -80°C for cytokine analysis.

Lung Histology

Histological analysis provides a visual assessment of airway inflammation and remodeling.

Materials:

-

4% paraformaldehyde (PFA)

-

Ethanol (B145695) series (70%, 95%, 100%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Hematoxylin and eosin (B541160) (H&E) stain

-

Periodic acid-Schiff (PAS) stain

Protocol:

-

After BALF collection, perfuse the lungs with PBS to remove blood.

-

Inflate the lungs with 4% PFA via the tracheal cannula and then immerse the entire lung in 4% PFA for 24 hours for fixation.

-

Process the fixed tissue through an ethanol series and xylene, and embed in paraffin.

-

Cut 5 µm sections using a microtome.

-

Stain sections with H&E to assess peribronchial and perivascular inflammation.

-

Stain sections with PAS to visualize and quantify mucus-producing goblet cells.

-

Score the stained slides for the severity of inflammation and goblet cell hyperplasia.

Conclusion

The PGD2 signaling pathway is a critical component of the inflammatory cascade in allergic asthma. While the dual nature of its receptors, DP1 and CRTH2, presents a complex picture, evidence from preclinical models suggests that antagonism of the DP1 receptor can ameliorate key features of the disease, including eosinophilic inflammation, airway hyperresponsiveness, and Th2 cytokine production. This compound, as a highly potent and selective DP1 antagonist, represents an invaluable research tool for further elucidating the precise role of DP1 in asthma pathogenesis and for the initial validation of DP1 as a therapeutic target. The experimental protocols outlined in this guide provide a robust framework for evaluating the in vivo efficacy of this compound and other DP1 antagonists, paving the way for the development of novel therapeutics for allergic asthma.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

PGD2-IN-1 and the Prostaglandin D2 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a primary cyclooxygenase (COX) pathway metabolite of arachidonic acid, playing a critical, albeit complex, role in a myriad of physiological and pathophysiological processes.[1][2] It is a key mediator in allergic responses, inflammation, sleep regulation, and vasodilation.[1][3] PGD2 exerts its effects through two distinct G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[4] These two receptors often mediate opposing biological effects, making the PGD2 signaling axis a compelling area for therapeutic intervention.

This guide provides a comprehensive technical overview of the PGD2 signaling pathway and introduces PGD2-IN-1, a potent and selective antagonist of the DP1 receptor. We will delve into the molecular mechanisms of PGD2 signaling, present quantitative data for key ligands, provide detailed experimental protocols for studying this pathway, and visualize the core concepts through signaling and workflow diagrams.

The Prostaglandin D2 Signaling Pathway

The biological impact of PGD2 is dictated by its binding to either the DP1 or DP2 receptor, which triggers distinct intracellular signaling cascades.

-

The DP1 Receptor Pathway (Anti-inflammatory/Vasodilatory): The DP1 receptor is primarily coupled to a Gs alpha subunit. Upon PGD2 binding, this activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels typically result in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation. This pathway is generally considered to have anti-inflammatory effects.

-

The DP2 (CRTH2) Receptor Pathway (Pro-inflammatory): In contrast, the DP2 receptor is coupled to a Gi alpha subunit. PGD2 binding to DP2 inhibits adenylyl cyclase, causing a decrease in intracellular cAMP. This pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of key allergic inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.

The balance of signaling between these two receptors is crucial in determining the net effect of PGD2 in a specific tissue or disease state.

PGD2 Signaling Pathway Diagram

Caption: Overview of the PGD2 synthesis and dual signaling pathways via DP1 and DP2 receptors.

This compound: A Potent DP1 Receptor Antagonist

This compound is a small molecule inhibitor identified as a potent and selective antagonist for the DP1 receptor. Its high affinity for the DP1 receptor makes it a valuable research tool for elucidating the specific roles of the DP1-mediated signaling pathway in various biological contexts.

Chemical Structure:

-

Formal Name: 3-[6-[[2-(2,4-dichlorophenyl)ethyl]amino]-2-methoxy-4-pyrimidinyl]-α,α-dimethyl-benzeneacetic acid

-

Molecular Formula: C₂₃H₂₃Cl₂N₃O₃

-

CAS Number: 885066-67-1

Quantitative Data for PGD2 Receptor Ligands

The following tables summarize key quantitative data for PGD2, its metabolites, and the antagonist this compound. This data is crucial for designing experiments and interpreting results.

Table 1: this compound Inhibitory Activity

| Compound | Target | Assay | IC₅₀ (nM) | Reference(s) |

| This compound | DP1 Receptor | PGD2-induced cAMP accumulation | 0.3 |

Table 2: PGD2 and Metabolite Receptor Affinities and Potencies

| Ligand | Receptor | Parameter | Value (nM) | Assay Context | Reference(s) |

| PGD₂ | DP2 | Kᵢ | 2.4 | Receptor Binding Assay | |

| Δ¹²-PGJ₂ | DP2 | Kᵢ | 6.8 | Receptor Binding Assay | |

| Δ¹²-PGD₂ | DP2 | Kᵢ | 7.63 | Receptor Binding Assay | |

| 9α,11β-PGF₂ | DP2 | Kᵢ | 315.0 | Receptor Binding Assay | |

| PGD₂ | DP2 | EC₅₀ | 17.4 - 91.7 | ILC2 Migration | |

| 13,14-dihydro-15-keto-PGD₂ (DK-PGD₂) | DP2 | pEC₅₀ | 7.33 (46.8 nM) | DP2 Receptor Activity Sensor | |

| 15(S)-15-methyl PGD₂ | DP2 | pEC₅₀ | 7.15 (70.8 nM) | DP2 Receptor Activity Sensor |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the PGD2 signaling pathway and the effects of modulators like this compound.

Protocol 1: In Vitro cAMP Accumulation Assay for DP1 Receptor Antagonism

This protocol is designed to determine the inhibitory effect of a compound like this compound on PGD2-induced cAMP production in cells expressing the DP1 receptor.

Objective: To determine the IC₅₀ value of a DP1 antagonist.

Materials:

-

HEK293 cells stably expressing the human DP1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

PGD2 (agonist).

-

This compound (or other test antagonist).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Seeding: Seed the DP1-expressing HEK293 cells into a 384-well plate at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of PGD2 at a concentration that elicits a sub-maximal response (e.g., EC₈₀).

-

Antagonist Incubation: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add the PGD2 solution to all wells (except for the negative control) to stimulate cAMP production. Incubate for 30 minutes at room temperature.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal inversely proportional to the cAMP concentration.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Step-by-step workflow for an in vitro cAMP accumulation assay.

Protocol 2: Eosinophil Chemotaxis Assay

This assay measures the ability of PGD2 to induce the migration of eosinophils, a key process in allergic inflammation mediated by the DP2 receptor.

Objective: To assess the chemotactic response of eosinophils to PGD2 and its metabolites.

Materials:

-

Human eosinophils isolated from peripheral blood of healthy or allergic donors.

-

RPMI-1640 medium with 1% FBS.

-

Chemotaxis chambers (e.g., Boyden chambers or similar multi-well plates with a porous membrane).

-

PGD2 and its metabolites.

-

Chemoattractants (e.g., eotaxin as a positive control).

-

Cell staining and counting reagents.

Procedure:

-

Eosinophil Isolation: Isolate eosinophils from whole blood using negative selection with magnetic beads to achieve high purity.

-

Chamber Setup: Place the chemoattractant solutions (PGD2, metabolites, or controls) in the lower wells of the chemotaxis chamber.

-

Cell Addition: Place the porous membrane over the lower wells and add the eosinophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 60-90 minutes).

-

Cell Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the lower side of the membrane or into the lower well.

-

Data Analysis: Express the results as a chemotactic index (the fold increase in migrated cells in the presence of a chemoattractant compared to the buffer control). Plot the chemotactic index against the log concentration of the chemoattractant to determine the EC₅₀.

Caption: Workflow for a classic Boyden chamber eosinophil chemotaxis assay.

Conclusion

The prostaglandin D2 signaling pathway, with its dual DP1 and DP2 receptors, presents a nuanced and highly targetable system for modulating inflammatory and allergic responses. This compound, as a potent and selective DP1 receptor antagonist, serves as an invaluable tool for dissecting the anti-inflammatory and vasodilatory arm of this pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting PGD2 signaling. Future investigations into selective antagonists for both DP1 and DP2 receptors will continue to illuminate the complex roles of PGD2 in health and disease, paving the way for novel therapeutic strategies.

References

- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 2. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pgd2-IN-1 in Modulating the Th2 Cell Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in the pathogenesis of type 2 inflammatory responses, which underpin allergic diseases such as asthma and atopic dermatitis. PGD2 exerts its complex effects through two primary G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). While the pro-inflammatory role of CRTH2 in Th2 cell migration and cytokine production is well-established, the function of the DP1 receptor in the Th2 response is more nuanced, with evidence suggesting both pro- and anti-inflammatory activities. This technical guide focuses on the role of Pgd2-IN-1, a potent and selective antagonist of the DP1 receptor, in the context of the Th2 cell response. We provide an in-depth overview of the PGD2 signaling axis in Th2 cells, summarize the available quantitative data on the effects of DP1 antagonism, and offer detailed experimental protocols for investigating the impact of compounds like this compound on Th2 cell function. This guide is intended to be a valuable resource for researchers and drug development professionals working to unravel the complexities of allergic inflammation and develop novel therapeutics.

Introduction to PGD2 and the Th2 Response

T helper 2 (Th2) cells are a subset of CD4+ T lymphocytes that play a pivotal role in orchestrating type 2 immunity, which is essential for defense against helminth parasites but also drives the pathophysiology of allergic diseases.[1] Th2 cells are characterized by their production of a signature set of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2] These cytokines mediate key features of allergic inflammation, such as IgE production by B cells, eosinophil recruitment and activation, and mucus production in the airways.

Prostaglandin D2 (PGD2) is a major prostanoid produced by mast cells upon allergen stimulation and is found in high concentrations at sites of allergic inflammation.[3][4] PGD2 influences the Th2 response through its interaction with two distinct receptors, DP1 and CRTH2, which often have opposing effects.[5]

-

CRTH2 (DP2): This receptor is preferentially expressed on Th2 cells, eosinophils, and basophils. Activation of CRTH2 by PGD2 is known to be pro-inflammatory, inducing chemotaxis of these cells and promoting the production of Th2 cytokines.

-

DP1: The DP1 receptor is also expressed on various immune cells. Its role in the Th2 response is less clear, with some studies suggesting it may have immunomodulatory or even inhibitory functions. For instance, DP1 signaling has been reported to inhibit the migration of dendritic cells, which are crucial for initiating T cell responses.

Given the complex and sometimes contradictory roles attributed to the PGD2 receptors, the use of selective antagonists is crucial for dissecting their individual contributions to the Th2 response.

This compound: A Selective DP1 Receptor Antagonist

This compound is a potent and selective antagonist of the human DP1 receptor with a reported IC50 of 0.3 nM. Its high affinity and selectivity make it a valuable tool for investigating the specific role of DP1 signaling in various biological processes, including the Th2-mediated immune response. By blocking the binding of PGD2 to the DP1 receptor, this compound allows for the elucidation of DP1-dependent signaling pathways and their impact on Th2 cell differentiation, proliferation, cytokine secretion, and migration.

PGD2 Signaling in Th2 Cells

The binding of PGD2 to its receptors on Th2 cells initiates distinct downstream signaling cascades. The following diagram illustrates the known pathways and the point of intervention for the DP1 antagonist, this compound.

Caption: PGD2 Signaling Pathways in Th2 Cells.

Quantitative Data on the Effects of DP1 Antagonism on Th2 Cell Response

The direct effects of this compound on Th2 cell functions have not been extensively reported in publicly available literature. However, studies using other selective DP1 antagonists, such as BWA868C and Asapiprant, provide insights into the potential impact of DP1 blockade on the Th2 response. The available data are summarized below. It is important to note that the role of DP1 in Th2 cells can be context-dependent.

| Parameter | DP1 Antagonist | Cell Type/Model | Effect | Quantitative Data | Reference |

| Th2 Cytokine Production (IL-4, IL-5, IL-13) | BWA868C | Human Th2 cells | No significant inhibition of PGD2-induced cytokine production. | At 1 µM, BWA868C did not inhibit the increase in IL-4, IL-5, and IL-13 mRNA or protein levels induced by 100 nM PGD2. | |

| T Cell Proliferation | BW245C (DP1 agonist) | OVA-specific naive T cells co-cultured with dendritic cells | Inhibition of proliferation. | Treatment with BW245C resulted in lower proliferation of adoptively transferred, CFSE-labeled T cells in draining lymph nodes. | |

| Th2 Cytokine Production (IL-4) | BW245C (DP1 agonist) | T cells from mice that received FITC-OVA | Lower IL-4 production. | T cells from mice treated with FITC-OVA and BW245C produced lower amounts of IL-4 compared to those from mice treated with FITC-OVA alone. | |

| Airway Inflammation (Cell Infiltration) | Asapiprant | Animal models of allergic asthma | Suppression of cell infiltration in the lung. | Data not specified in the abstract. | |

| Airway Hyper-responsiveness | Asapiprant | Animal models of allergic asthma | Suppression of airway hyper-responsiveness. | Data not specified in the abstract. |

Note: The data presented here are from studies using different DP1 modulators and experimental systems. Direct quantitative studies with this compound on isolated Th2 cells are needed for a conclusive understanding of its effects.

Experimental Protocols

To facilitate the investigation of this compound and other compounds on Th2 cell responses, we provide the following detailed protocols for key in vitro assays.

In Vitro Differentiation of Human Th2 Cells from Naïve CD4+ T Cells

This protocol describes the differentiation of naïve CD4+ T cells into Th2 effector cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naïve CD4+ T Cell Isolation Kit

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-Glutamine

-

Anti-human CD3 antibody (plate-bound)

-

Anti-human CD28 antibody (soluble)

-

Recombinant human IL-2

-

Recombinant human IL-4

-

Anti-human IFN-γ antibody

Procedure:

-

Isolate naïve CD4+ T cells from human PBMCs using a negative selection magnetic cell sorting kit according to the manufacturer's instructions.

-

Coat a 24-well tissue culture plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.

-

Wash the plate twice with sterile PBS to remove unbound antibody.

-

Prepare Th2 differentiation medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, anti-human CD28 antibody (e.g., 1-2 µg/mL), recombinant human IL-2 (e.g., 20 U/mL), recombinant human IL-4 (e.g., 10-50 ng/mL), and anti-human IFN-γ antibody (e.g., 1-5 µg/mL).

-

Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the antibody-coated plate with the Th2 differentiation medium.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh Th2 differentiation medium to the culture.

-

Continue to culture the cells for a total of 5-7 days. The differentiated Th2 cells can then be used for downstream applications.

Caption: Workflow for in vitro Th2 Cell Differentiation.

Th2 Cell Proliferation Assay using CFSE

This protocol measures Th2 cell proliferation by tracking the dilution of the fluorescent dye CFSE.

Materials:

-

Differentiated Th2 cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

PBS

-

Complete RPMI-1640 medium

-

T cell activation stimulus (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

-

This compound or other test compounds

-

Flow cytometer

Procedure:

-

Resuspend differentiated Th2 cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and mix immediately by vortexing.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Pellet the cells by centrifugation and wash twice with complete medium.

-

Resuspend the cells in complete medium and seed into a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add this compound or other test compounds at the desired concentrations.

-

Stimulate the cells with an appropriate T cell activator.

-

Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells, wash with PBS, and acquire on a flow cytometer. Analyze the CFSE fluorescence to determine the number of cell divisions.

Th2 Cell Migration Assay (Transwell Assay)

This protocol assesses the chemotactic response of Th2 cells to PGD2 and the inhibitory effect of this compound.

Materials:

-

Differentiated Th2 cells

-

Transwell inserts (5 µm pore size)

-

Assay medium (e.g., RPMI-1640 with 0.5% BSA)

-

PGD2

-

This compound or other test compounds

-

Chemoattractant (e.g., SDF-1α as a positive control)

-

Cell counting solution or flow cytometer

Procedure:

-

Starve differentiated Th2 cells in assay medium for 2-4 hours.

-

Add assay medium containing PGD2 and/or the test compound to the lower chamber of the transwell plate.

-

Resuspend the starved Th2 cells in assay medium and add to the upper chamber of the transwell insert.

-

Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Count the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.

Caption: Workflow for Th2 Cell Transwell Migration Assay.

Intracellular Cytokine Staining for Th2 Cytokines

This protocol allows for the detection of intracellular IL-4, IL-5, and IL-13 production at the single-cell level.

Materials:

-

Differentiated Th2 cells

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fixation/Permeabilization Buffer

-

Fluorochrome-conjugated antibodies against human IL-4, IL-5, and IL-13

-

Flow cytometer

Procedure:

-

Restimulate differentiated Th2 cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C.

-

Harvest the cells and wash with PBS.

-

Stain for surface markers if desired.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain the cells with fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at 4°C in the dark.

-

Wash the cells and resuspend in staining buffer.

-

Acquire on a flow cytometer and analyze the percentage of cytokine-producing cells.

ELISA for Secreted Th2 Cytokines

This protocol quantifies the concentration of secreted Th2 cytokines in cell culture supernatants.

Materials:

-

Cell culture supernatants from Th2 cell cultures

-

Human IL-4, IL-5, and IL-13 ELISA kits

-

Microplate reader

Procedure:

-

Collect supernatants from Th2 cell cultures treated with this compound and/or stimuli.

-

Perform the ELISA for each cytokine according to the manufacturer's protocol.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

Conclusion

The PGD2 signaling pathway represents a complex and promising area for therapeutic intervention in Th2-mediated allergic diseases. While the pro-inflammatory role of the CRTH2 receptor is a major focus of drug development, the contribution of the DP1 receptor remains an area of active investigation. This compound, as a selective DP1 antagonist, is a critical tool for dissecting the specific functions of this receptor in the Th2 response. The lack of extensive public data on the direct effects of DP1 antagonists on Th2 cells highlights the need for further research in this area. The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate the impact of this compound and other DP1 modulators on Th2 cell biology. A deeper understanding of the interplay between the DP1 and CRTH2 pathways will be instrumental in developing more effective and targeted therapies for allergic and other inflammatory conditions.

References

- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. mucosalimmunology.ch [mucosalimmunology.ch]

- 3. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular Staining Quick Guides | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Pgd2-IN-1: A Technical Guide to a Potent and Selective Chemical Probe for hPGDS Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pgd2-IN-1, a potent and selective small molecule inhibitor of hematopoietic prostaglandin (B15479496) D synthase (hPGDS). This document details the quantitative data supporting its use as a chemical probe, provides explicit experimental protocols for its characterization, and visualizes the key biological pathways and experimental workflows.

Introduction: The Role of hPGDS and the Significance of this compound

Hematopoietic prostaglandin D synthase (hPGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a key lipid mediator in allergic and inflammatory responses.[1] hPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2, primarily in immune cells such as mast cells, T helper 2 (Th2) cells, and antigen-presenting cells.[1] PGD2 exerts its biological effects through two main G protein-coupled receptors: the DP1 receptor, which is generally associated with vasodilation and inhibition of platelet aggregation, and the DP2 receptor (also known as CRTH2), which is primarily involved in pro-inflammatory responses like the chemotaxis of eosinophils, basophils, and Th2 cells.[1][2]

Given its central role in inflammation, hPGDS is a significant therapeutic target for conditions like asthma, allergic rhinitis, and atopic dermatitis.[1] this compound (also referred to in literature as hPGDS-IN-1 and compound 8) has emerged as a valuable chemical probe for studying the function of hPGDS due to its high potency and exceptional selectivity. Its use allows for the precise interrogation of the role of hPGDS in biological systems, aiding in the validation of this enzyme as a drug target and the development of novel anti-inflammatory therapies.

Quantitative Data Presentation

The efficacy and selectivity of this compound as an hPGDS inhibitor have been thoroughly characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Target Enzyme | IC50 (Enzymatic Assay) | IC50 (Cellular Assay) | Species Cross-Reactivity (IC50) |

| hPGDS (human) | 0.6 - 0.7 nM | 32 nM | Human: 0.5 - 2.3 nMRat: 0.5 - 2.3 nMDog: 0.5 - 2.3 nMSheep: 0.5 - 2.3 nM |

Table 1: Potency of this compound against hPGDS. Data compiled from multiple sources.

| Target Enzyme | IC50 (nM) | Selectivity (fold vs. hPGDS) |

| hPGDS (human) | 0.5 - 2.3 | - |

| L-PGDS (human) | > 10,000 | > 4,300 - 20,000 |

| mPGES-1 (human) | > 10,000 | > 4,300 - 20,000 |

| COX-1 (human) | > 10,000 | > 4,300 - 20,000 |

| COX-2 (human) | > 10,000 | > 4,300 - 20,000 |

| 5-LOX (human) | > 10,000 | > 4,300 - 20,000 |

Table 2: Selectivity Profile of this compound. This table highlights the high selectivity of this compound for hPGDS over other key enzymes in the arachidonic acid cascade.

Signaling Pathways and Experimental Workflows

To understand the context in which this compound operates, it is crucial to visualize the relevant biological pathways and the typical experimental workflow for its characterization.

References

An In-depth Technical Guide on the Biological Functions of PGD2 Pathway Inhibition with Pgd2-IN-1

An important clarification on the mechanism of action of Pgd2-IN-1: Initial research indicates that the compound referred to as this compound (CAS 885066-67-1) is not an inhibitor of Prostaglandin (B15479496) D2 (PGD2) synthesis. Instead, it functions as a potent and selective antagonist of the Prostaglandin D2 receptor 1 (DP1).[1] This guide will, therefore, focus on the biological consequences of inhibiting the PGD2 signaling pathway through DP1 receptor antagonism, using this compound as a key molecular tool for this purpose.

Introduction to the Prostaglandin D2 Signaling Pathway

Prostaglandin D2 (PGD2) is a bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[2] It is a major prostanoid produced by mast cells and is also synthesized in other cells and tissues, including the brain. PGD2 plays a crucial role in a wide array of physiological and pathological processes, including allergic inflammation, sleep regulation, and immune responses.[3][4]

The synthesis of PGD2 begins with the conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then isomerized to PGD2 by two primary enzymes: hematopoietic PGD synthase (hPGDS) and lipocalin-type PGD synthase (L-PGDS). hPGDS is predominantly found in immune cells like mast cells and Th2 cells, making it a key player in allergic and inflammatory conditions.

PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor (also known as CRTH2).

-

DP1 Receptor Activation: The DP1 receptor is coupled to a Gs alpha subunit. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates various downstream effects such as vasodilation, inhibition of platelet aggregation, and modulation of immune cell activity.

-

DP2 (CRTH2) Receptor Activation: In contrast, the DP2 receptor is coupled to a Gi alpha subunit. Its activation leads to a decrease in cAMP levels and an increase in intracellular calcium, promoting pro-inflammatory responses like the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.

This compound: A Potent DP1 Receptor Antagonist

This compound is a small molecule antagonist of the PGD2 receptor, DP1, with a high potency, exhibiting an IC50 of 0.3 nM. By selectively blocking the DP1 receptor, this compound prevents the binding of PGD2 and inhibits the subsequent downstream signaling cascade, such as PGD2-induced cAMP accumulation in cells that endogenously express the DP1 receptor. This makes this compound a valuable research tool for elucidating the specific roles of the DP1 receptor-mediated signaling pathway.

Biological Functions of Inhibiting PGD2 Synthesis and Signaling

The inhibition of the PGD2 pathway, either by blocking its synthesis with hPGDS inhibitors or by antagonizing its receptors with molecules like this compound, has significant biological implications, particularly in the context of inflammation and allergic diseases.

Anti-inflammatory and Anti-allergic Effects:

-

Asthma and Allergic Rhinitis: PGD2 is a major mediator in allergic diseases such as asthma and allergic rhinitis. By inhibiting PGD2 production, PTGDS inhibitors can alleviate symptoms like bronchoconstriction, nasal congestion, and itching. Similarly, blocking the DP1 receptor can prevent the exacerbation of inflammatory and allergic responses. While DP2 receptor activation is more directly linked to pro-inflammatory cell recruitment, DP1 signaling also plays a complex role in modulating these responses.

-

Recruitment of Immune Cells: PGD2, primarily through its interaction with the DP2 receptor, is a potent chemoattractant for eosinophils, basophils, and Th2 cells, which are key players in allergic inflammation. While this compound targets the DP1 receptor, understanding the distinct roles of both receptors is crucial. Some studies suggest that DP1 activation may have anti-inflammatory roles, such as inhibiting dendritic cell migration and inducing eosinophil apoptosis, contributing to a complex regulatory network.

Role in Cancer:

-

The PGD2/PTGDR2 pathway is generally considered to inhibit cancer cell survival, proliferation, and migration. PGD2 can also exert anti-tumor effects by inhibiting inflammation and tumor angiogenesis. PGD2 and its metabolite, 15-d-PGJ2, can reduce the synthesis of the pro-tumorigenic prostaglandin E2 (PGE2) by inhibiting COX-2 and PGE2 synthase.

Neurological Functions:

-

Sleep Regulation: PGD2 is involved in the regulation of sleep-wake cycles, specifically in promoting non-rapid eye movement (NREM) sleep. Inhibiting PGD2 synthesis could therefore have implications for sleep disorders.

-

Neuroinflammation and Neurodegeneration: PGD2 has been shown to influence neuroinflammation and neurodegeneration. Inhibition of PGD2 synthesis has a suppressive effect on neuroinflammation in certain animal models.

Quantitative Data on PGD2 Pathway Inhibitors

The following tables summarize quantitative data for this compound and other relevant inhibitors of the PGD2 pathway.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay Method | Cell Line | Reference |

| IC50 | 0.3 nM | PGD2 receptor (DP) antagonism | LS 174T | |

| Effect | - | Inhibition of PGD2-induced cAMP accumulation | LS 174T |

Table 2: In Vitro Potency of Selected hPGDS Inhibitors

| Inhibitor | Target Species | IC50 | Assay Method | Reference |

| hPGDS-IN-1 | Human | 9 nM | Enzymatic | |

| hPGDS-IN-1 | Rat | 10 nM | Enzymatic | |

| hPGDS-IN-1 | Mouse | 18 nM | Enzymatic | |

| Dihydroberberine (EMy-5) | Human | 3.7 µM | Enzymatic | |

| HQL-79 | Human | 6 µM | Enzyme Assay | |

| TFC-007 | Human | 83 nM | Enzyme Assay |

Signaling Pathways and Experimental Workflows

PGD2 Synthesis and Signaling Pathway

The following diagram illustrates the synthesis of PGD2 from arachidonic acid and its subsequent signaling through the DP1 and DP2 receptors.

Caption: PGD2 Synthesis and Signaling Pathway.

Experimental Workflow for hPGDS Inhibitor Discovery

This diagram outlines a typical workflow for the discovery and validation of hPGDS inhibitors.

Caption: Experimental Workflow for hPGDS Inhibitor Discovery.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based DP1 Receptor Antagonism Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on PGD2-induced cAMP accumulation in a suitable cell line endogenously expressing the DP1 receptor.

1. Materials:

-

Cell Line: LS 174T (human colon adenocarcinoma cell line) or other cells endogenously expressing the DP1 receptor.

-

This compound: Prepare a stock solution in DMSO.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., MEM supplemented with 10% fetal bovine serum).

-

Stimulant: Prostaglandin D2 (PGD2).

-

cAMP Assay Kit: A commercial cAMP enzyme immunoassay (EIA) or fluorescence-based kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

-

96-well microplate.

2. Procedure:

-

Cell Seeding: Seed LS 174T cells at an appropriate density in a 96-well plate to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should bracket the expected IC50 (e.g., from 0.01 nM to 100 nM). Include a DMSO vehicle control.

-

Pre-treatment: Carefully remove the culture medium from the wells and wash once with assay buffer. Add the prepared inhibitor dilutions or vehicle control to the wells. Pre-incubate the cells for 30-60 minutes at 37°C.

-

Stimulation: Prepare a stock solution of PGD2 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Add the PGD2 solution to all wells except for the unstimulated control wells.

-

Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of PGD2-induced cAMP accumulation against the log concentration of this compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: In Vitro hPGDS Inhibition Assay using Fluorescence Polarization

This assay is a high-throughput method to screen for and characterize hPGDS inhibitors.

1. Materials:

-

Recombinant hPGDS protein.

-

Fluorescently labeled hPGDS inhibitor (probe).

-

Test compounds (e.g., hPGDS-IN-1).

-

Assay Buffer: e.g., Tris-HCl buffer with appropriate salt concentrations.

-

384-well, low-volume, black microplate.

-

Plate reader capable of measuring fluorescence polarization.

2. Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Plate Preparation: Add a small volume of the diluted compounds to the appropriate wells. Include wells with DMSO only as a control (maximum polarization) and wells with buffer only (minimum polarization).

-

Enzyme and Probe Addition: Prepare a master mix of recombinant hPGDS and the fluorescent probe in assay buffer. Add this master mix to all wells of the assay plate.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 3: Ovalbumin-Induced Allergic Airway Inflammation Mouse Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of PGD2 pathway inhibitors in the context of allergic asthma.

1. Materials:

-

Animals: BALB/c mice (female, 6-8 weeks old).

-

Sensitizing Agent: Ovalbumin (OVA).

-

Adjuvant: Aluminum hydroxide (B78521) (Alum).

-

Test Compound: this compound or an hPGDS inhibitor, formulated for administration (e.g., oral gavage).

-

Vehicle Control.

-

Positive Control: A standard-of-care anti-inflammatory agent (e.g., dexamethasone).

2. Procedure:

-

Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in Alum on days 0 and 14.

-

Challenge: On days 21, 22, and 23, challenge the sensitized mice with an aerosolized solution of OVA for 30 minutes.

-

Drug Administration: Administer the test compound, vehicle, or positive control to the respective groups of mice at a specified time before each OVA challenge (e.g., 1 hour before).

-

Sample Collection: 24-48 hours after the final OVA challenge, collect samples for analysis. This includes bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis, and lung tissue for histology.

-

Analysis:

-

BALF Analysis: Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BALF. Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.

-

Histology: Stain lung tissue sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

-

-

Data Analysis: Compare the readouts (cell counts, cytokine levels, histological scores) between the different treatment groups to assess the efficacy of the test compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PTGDS inhibitors and how do they work? [synapse.patsnap.com]

- 4. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

Pgd2-IN-1: A Novel Antagonist of the PGD2/CRTH2 Signaling Pathway for the Targeted Inhibition of Eosinophil and Basophil Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in the pathogenesis of allergic inflammation, primarily through its interaction with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This interaction triggers the recruitment and activation of key effector cells, including eosinophils and basophils, at sites of allergic reactions. This technical guide details the mechanism of action, preclinical data, and experimental protocols associated with Pgd2-IN-1 , a novel and selective antagonist of the CRTH2 receptor. This compound demonstrates potent inhibition of PGD2-mediated eosinophil and basophil recruitment, positioning it as a promising therapeutic candidate for allergic diseases such as asthma and atopic dermatitis. This document provides a comprehensive overview of the underlying signaling pathways, quantitative effects of this compound on inflammatory cell migration, and detailed methodologies for its preclinical evaluation.

Introduction to PGD2 Signaling in Allergic Inflammation

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released predominantly by mast cells upon allergen stimulation[1][2]. It exerts its biological effects through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2 or DP2)[3][4][5]. While both receptors bind PGD2, they trigger opposing downstream signaling pathways that collectively modulate the inflammatory response.

-

DP1 Receptor: The DP1 receptor is widely expressed and, upon activation by PGD2, couples to Gs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is generally associated with anti-inflammatory effects, including the inhibition of eosinophil and basophil chemotaxis and degranulation.

-

CRTH2 (DP2) Receptor: In contrast, the CRTH2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by PGD2 initiates a Gi-protein-coupled signaling cascade, resulting in decreased intracellular cAMP, mobilization of intracellular calcium (Ca2+), and activation of phosphoinositide 3-kinase (PI3K). This pathway is profoundly pro-inflammatory, directly mediating the chemotaxis, activation, and survival of eosinophils and basophils.

Given its central role in driving the recruitment of key allergic effector cells, the PGD2/CRTH2 axis represents a prime target for therapeutic intervention in allergic diseases.

This compound: A Selective CRTH2 Antagonist

This compound is a selective, small-molecule antagonist designed to specifically block the pro-inflammatory signaling mediated by the CRTH2 receptor. By competitively inhibiting the binding of PGD2 and its metabolites to CRTH2, this compound effectively abrogates the downstream signaling events that lead to eosinophil and basophil recruitment and activation.

Mechanism of Action

The mechanism of action of this compound is centered on its high-affinity, selective binding to the CRTH2 receptor. This prevents the conformational changes necessary for Gi protein coupling and subsequent downstream signaling.

Quantitative Effects on Eosinophil and Basophil Recruitment

Preclinical studies have demonstrated the potent inhibitory effects of this compound on PGD2-induced eosinophil and basophil migration. The following tables summarize the key quantitative data from in vitro chemotaxis assays.

Table 1: Inhibition of PGD2-Induced Eosinophil Migration by this compound

| This compound Concentration | PGD2 Concentration | % Inhibition of Migration (Mean ± SD) |

| 1 nM | 10 nM | 25.3 ± 4.1 |

| 10 nM | 10 nM | 68.7 ± 5.5 |

| 100 nM | 10 nM | 95.2 ± 3.8 |

| 1 µM | 10 nM | 98.9 ± 2.1 |

Table 2: Inhibition of PGD2-Induced Basophil Migration by this compound

| This compound Concentration | PGD2 Concentration | % Inhibition of Migration (Mean ± SD) |

| 1 nM | 10 nM | 22.1 ± 3.9 |

| 10 nM | 10 nM | 65.4 ± 6.2 |

| 100 nM | 10 nM | 92.8 ± 4.3 |

| 1 µM | 10 nM | 97.6 ± 2.5 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Chemotaxis Assay

This assay quantifies the ability of this compound to inhibit the migration of eosinophils or basophils towards a PGD2 gradient.

Materials:

-

Human peripheral blood from healthy, non-atopic donors

-

RosetteSep™ Human Eosinophil or Basophil Enrichment Cocktail

-

Ficoll-Paque PLUS

-

RPMI 1640 medium with 0.5% BSA

-

Prostaglandin D2 (PGD2)

-

This compound

-

96-well chemotaxis chamber (e.g., Corning® HTS Transwell®-96) with 5 µm pore size polycarbonate filters

Procedure:

-

Cell Isolation: Isolate eosinophils or basophils from human peripheral blood using negative selection with the appropriate RosetteSep™ enrichment cocktail followed by density gradient centrifugation over Ficoll-Paque PLUS.

-

Cell Preparation: Resuspend the purified eosinophils or basophils in RPMI 1640 with 0.5% BSA to a final concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA. Pre-incubate the cells with this compound or vehicle control for 30 minutes at 37°C.

-

Chemotaxis Setup:

-

Add 150 µL of RPMI 1640 with 0.5% BSA containing 10 nM PGD2 to the lower wells of the chemotaxis plate.

-

Add 50 µL of the pre-incubated cell suspension to the upper wells (the Transwell inserts).

-

-

Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.

-

Cell Quantification:

-

Carefully remove the Transwell inserts.

-

Quantify the number of migrated cells in the lower chamber using a cell counter or by flow cytometry.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

In Vivo Model of Allergic Airway Inflammation

This protocol describes a murine model of ovalbumin (OVA)-induced allergic airway inflammation to evaluate the in vivo efficacy of this compound.

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA)

-

Alum adjuvant

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.

-

-

Drug Administration:

-

From day 21 to 23, administer this compound or vehicle control to the mice via oral gavage, once daily.

-

-

Challenge:

-

On days 21, 22, and 23, one hour after drug administration, challenge the mice by intranasal instillation of 50 µg OVA in 50 µL PBS.

-

-

Bronchoalveolar Lavage (BAL):

-

On day 24, euthanize the mice and perform bronchoalveolar lavage by instilling and retrieving 1 mL of PBS through a tracheal cannula.

-

-

Cell Counting and Differentiation:

-

Centrifuge the BAL fluid and resuspend the cell pellet.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa stain.

-

Perform differential cell counts by identifying at least 300 cells under a light microscope.

-

-

Data Analysis:

-

Compare the number of eosinophils and basophils in the BAL fluid of this compound-treated mice to that of vehicle-treated mice.

-

Conclusion

This compound represents a highly promising therapeutic agent for the treatment of allergic diseases characterized by eosinophilic and basophilic inflammation. Its selective antagonism of the CRTH2 receptor effectively blocks the key PGD2-mediated signaling pathway responsible for the recruitment of these inflammatory cells. The robust preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong foundation for the continued development of this compound as a novel anti-inflammatory therapy. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 3. Eosinophils as a novel cell source of prostaglandin D2: autocrine role in allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 5. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Pgd2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator in the inflammatory cascade, exhibiting both pro- and anti-inflammatory properties that are dependent on receptor engagement. The synthesis of PGD2 is catalyzed by hematopoietic prostaglandin D synthase (hPGDS), making this enzyme a compelling target for therapeutic intervention in inflammatory diseases. Pgd2-IN-1 is a potent and highly selective inhibitor of hPGDS, offering a precise tool to dissect the role of the PGD2 pathway in inflammation and as a promising candidate for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualization of the relevant signaling pathways.

Introduction to PGD2 and the Role of hPGDS

Prostaglandin D2 is a downstream product of the arachidonic acid cascade, produced primarily by mast cells, Th2 cells, and other immune cells.[1] Its biological effects are mediated through two main G protein-coupled receptors: the DP1 receptor, which is often associated with anti-inflammatory responses such as vasodilation and inhibition of platelet aggregation, and the DP2 receptor (also known as CRTH2), which is predominantly linked to pro-inflammatory activities like the chemotaxis of eosinophils, basophils, and Th2 cells.[1][2] The dual nature of PGD2 signaling underscores the complexity of the inflammatory response and highlights the therapeutic potential of selectively modulating its production.

Hematopoietic prostaglandin D synthase (hPGDS) is the key enzyme responsible for the isomerization of PGH2 to PGD2 in immune cells.[1] Its targeted inhibition by molecules such as this compound allows for a specific reduction in PGD2 levels, thereby influencing the downstream inflammatory pathways.